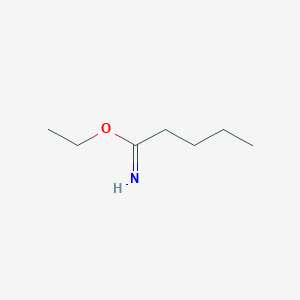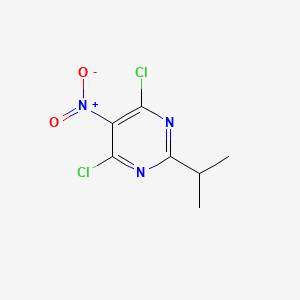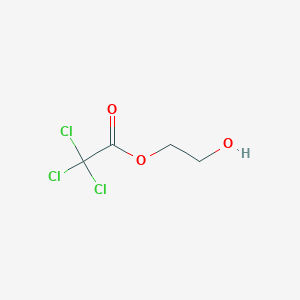
13-Methyleneheptacosane
Overview
Description
13-Methyleneheptacosane is a chemical compound with the molecular formula C28H56 . It has a molecular weight of 392.74 g/mol . It is typically used in research and industrial applications .
Molecular Structure Analysis
The molecular structure of 13-Methyleneheptacosane consists of 28 carbon atoms and 56 hydrogen atoms . The IUPAC Standard InChIKey for this compound is CLFMEEYUFHPNBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
13-Methyleneheptacosane has a boiling point of 96-98°C at 1mmHg and a melting point of 22-5°C .Scientific Research Applications
Pheromone Research and Pest Management
13-Methyleneheptacosane has been identified as a key component in the sex attractant pheromone system of certain insects. For example, in pear psylla, Cacopsylla pyricola, a major pest of pears, 13-methylheptacosane is produced by females and attracts male psyllas. This discovery has significant implications for developing new strategies in integrated pest management, such as monitoring and controlling pest populations through pheromone traps (Guédot et al., 2009). Furthermore, the synthesis of 13-methylheptacosane and its enantiomers has been achieved, which could aid in the production of synthetic pheromones for pest control applications (Mori, 2011).
Chemical Analysis and Synthetic Chemistry
Research in chemical analysis and synthetic chemistry has also focused on 13-methyleneheptacosane. Studies have been conducted on the carbon-13 nuclear magnetic resonance (NMR) spectrum of related compounds, which are crucial for understanding the molecular structure and reactions of hydrocarbons. Such studies are essential for advancements in materials science, particularly in the development of polymers and other complex organic compounds (Jasse et al., 1977).
Environmental and Ecological Studies
13-Methyleneheptacosane plays a role in environmental and ecological studies, especially in understanding the chemical ecology of various species. For instance, its role in the pheromone system of Colias eurytheme butterflies has been studied, providing insights into mating behaviors and species interactions, which are crucial for biodiversity and conservation efforts (Sappington & Taylor, 1990).
Safety and Hazards
According to the Material Safety Data Sheet (MSDS) for 13-Methyleneheptacosane, it can cause severe skin burns and eye damage . It is recommended to avoid eye and skin contact, as well as inhalation . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
properties
IUPAC Name |
13-methylideneheptacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRXHWZXQBFYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452372 | |
| Record name | 13-METHYLENEHEPTACOSANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Methyleneheptacosane | |
CAS RN |
194243-01-1 | |
| Record name | 13-Methyleneheptacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194243-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-METHYLENEHEPTACOSANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)
![4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane](/img/structure/B1626046.png)











